Solar Cell Efficiency: Dimethyl vs. Methyl Acetate BTD
In a direct comparative study of donor-acceptor conjugated polymers, the use of 5,6-dimethyl-BTD as an acceptor building block was benchmarked against a 5,6-methyl acetate analog. While the methyl acetate functionalization ultimately yielded higher performance, the 5,6-dimethyl-BTD-based polymers served as the essential baseline, demonstrating an average power conversion efficiency (PCE) of 0.9%, 0.54%, and 0.31% across three polymer types (P2-Me, P3-Me, and P4-Me). This is a key differentiation from the alternative, as the methyl group's lack of a non-conjugated ester side chain results in a larger dihedral angle in the polymer backbone, directly impacting the optical and electrochemical properties. [1]
| Evidence Dimension | Power Conversion Efficiency (PCE) of Bulk Heterojunction Solar Cells |
|---|---|
| Target Compound Data | PCE: 0.9% (P2-Me), 0.54% (P3-Me), 0.31% (P4-Me) |
| Comparator Or Baseline | 5,6-methyl acetate-BTD analog: PCE 1.36% (P2-Ac), 1.17% (P3-Ac), 0.35% (P4-Ac) |
| Quantified Difference | P2-Me is 0.46% lower; P3-Me is 0.63% lower; P4-Me is 0.04% lower |
| Conditions | Device architecture: ITO/PEDOT:PSS/Polymer:PC71BM/LiF/Al; Polymers synthesized via Stille coupling of dithiophene and benzodithiophene donors. |
Why This Matters
This data establishes the performance floor for 5,6-dimethyl-BTD in OPV devices, which is critical for researchers optimizing new polymer designs where the simple methyl group provides a specific steric and electronic baseline, distinct from more complex functionalized analogs.
- [1] R. Rath, M. A. Afroz, R. K. Gupta, and P. K. Iyer. Functionalizing benzothiadiazole with non-conjugating ester groups as side chains in a donor–acceptor polymer improves solar cell performance. New J. Chem., 2019, 43, 3756-3765. View Source
